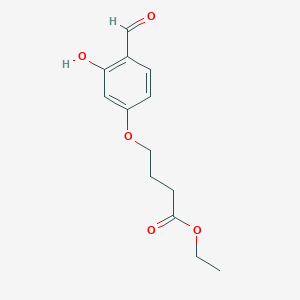

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

描述

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a substituted aromatic ester characterized by a phenoxy ring functionalized with a formyl (-CHO) group at the 4-position and a hydroxyl (-OH) group at the 3-position. The butanoate chain is esterified with an ethyl group, contributing to its lipophilic character.

Key functional groups:

- Formyl group: Enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation).

属性

IUPAC Name |

ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNCWTDCVZRKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

化学反应分析

Types of Reactions

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 4-(4-carboxy-3-hydroxyphenoxy)butanoate.

Reduction: 4-(4-hydroxymethyl-3-hydroxyphenoxy)butanoate.

Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

科学研究应用

Scientific Research Applications of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

This compound is a chemical compound with several applications in scientific research. Its primary use is as an intermediate in the synthesis of complex organic molecules. It is also studied for its potential biological activities, including antimicrobial and antioxidant properties, and potential therapeutic effects in the development of new drugs. Furthermore, it is utilized in the production of specialty chemicals and materials.

Synthesis and Production

The synthesis of this compound typically involves reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate. This reaction is performed in a solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification through recrystallization or column chromatography. Industrial production involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques like distillation or industrial chromatography.

Potential Applications

| Area | Application |

|---|---|

| Chemistry | Serves as a crucial building block in creating more complex organic structures. |

| Biology | Explored for its potential to combat microbes and its antioxidant capabilities. |

| Medicine | Researched for its possible uses in developing new treatments and medications. |

| Industry | Used in creating specialized chemical products and materials. |

Transformations

This compound can undergo several chemical transformations, leading to various products:

- Oxidation: Produces 4-(4-carboxy-3-hydroxyphenoxy)butanoate.

- Reduction: Produces 4-(4-hydroxymethyl-3-hydroxyphenoxy)butanoate.

- Substitution: Yields various substituted phenoxybutanoates depending on the nucleophile used.

作用机制

The mechanism of action of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyphenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

相似化合物的比较

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)Butanoate

Structural Difference : Methoxy (-OCH₃) group at the 2-position instead of hydroxyl (-OH) at the 3-position.

Applications : The methoxy analog may serve as a precursor in flavor/fragrance industries due to its stability, while the hydroxyl variant could be used in dynamic covalent chemistry .

Ethyl 3-Oxo-4-Phenylbutanoate

Structural Difference: Contains a ketone (-CO-) and phenyl group on the butanoate chain instead of a substituted phenoxy group.

Synthesis: The ketone-containing compound is synthesized via Claisen condensation, whereas the target compound likely requires formylation of a phenolic intermediate .

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate

Structural Difference: Benzimidazole core with amino and hydroxyethyl groups instead of a substituted phenoxy ring.

Applications : The benzimidazole derivative’s nitrogen-rich structure suggests pharmaceutical relevance, contrasting with the target compound’s industrial applications.

生物活性

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a compound of interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group and a phenolic moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 252.27 g/mol

- CAS Number : 152942-06-8

The compound features a butanoate chain linked to a phenolic group that contains both a formyl and a hydroxy substituent. This unique combination of functional groups contributes to its distinct chemical behavior and potential applications in various biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Hydrogen Bonding : The hydroxyphenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

- Antioxidant Activity : The presence of the hydroxy group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzyme activities, indicating that this compound may also exhibit this characteristic.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Antioxidant | Possible reduction of oxidative stress | |

| Enzyme Inhibition | Inhibition of specific enzyme activities |

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various phenolic compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent. Further investigations into its mechanism revealed that the compound disrupts bacterial cell wall synthesis through covalent modification of key enzymes involved in this process.

Case Study: Antioxidant Effects

Another research project focused on the antioxidant potential of this compound. Using DPPH radical scavenging assays, the compound demonstrated substantial scavenging activity compared to standard antioxidants such as ascorbic acid. This suggests that it could play a role in protecting cells from oxidative damage, which is implicated in various chronic diseases.

Applications in Drug Development

Given its promising biological activities, this compound holds potential for further development in pharmaceuticals:

- Drug Design : Its unique structure allows for modifications that could enhance efficacy or reduce toxicity.

- Therapeutic Use : It may be explored as a lead compound for developing new treatments for infections or oxidative stress-related conditions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic strategies for Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, coupling reactions such as Suzuki-Miyaura cross-coupling (using aryl boronic acids) may be employed, as described for structurally similar esters . Protecting groups (e.g., silyl ethers for the hydroxyl group) are critical to prevent unwanted side reactions. Purification typically involves column chromatography with ethyl acetate/hexanes gradients .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirms the ester methyl group (~1.3 ppm, triplet) and aromatic protons from the formyl-hydroxyphenoxy moiety (~6.8-7.8 ppm).

- FTIR : Identifies carbonyl stretches (ester C=O at ~1740 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

- LCMS : Verifies molecular ion peaks (e.g., [M+H]+) and monitors reaction conversion rates .

Q. How should researchers handle storage and stability concerns?

- Methodological Answer : Store under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis of the ester group or oxidation of the formyl and phenolic hydroxyl groups. Stability tests under varying pH and temperature conditions are advised, as demonstrated for analogous esters in .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Use stepwise protection strategies : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) and the formyl group as an acetal before esterification.

- Monitor intermediates via TLC/LCMS to ensure stability and purity .

- Catalytic additives like DMAP (4-dimethylaminopyridine) enhance esterification efficiency .

Q. What challenges arise in analyzing stereochemical outcomes during functionalization?

- Methodological Answer : The hydroxyphenoxy group may introduce chirality, leading to diastereomers. Use chiral HPLC with polysaccharide-based columns or NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. highlights similar approaches for stereoisomeric esters .

Q. How do solvent polarity and temperature affect nucleophilic acyl substitution reactions?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but risk formyl group side reactions.

- Low temperatures (0–5°C) minimize thermal degradation, as shown in chloroacetoacetate ester studies .

Q. Can computational methods predict reactivity in novel reactions?

- Methodological Answer :

- DFT calculations model transition states for ester hydrolysis or formyl group reactivity.

- Molecular docking predicts interactions if the compound has bioactivity (e.g., enzyme inhibition). ’s crystallographic data can validate computational models .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields?

- Methodological Answer :

- Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies.

- Reproduce methods with controlled atmosphere (e.g., anhydrous solvents) to assess reproducibility.

- Use LCMS to quantify intermediates and identify side products, as in .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。